molecular formula C6H16Cl2N2 B150864 (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride CAS No. 498532-32-4

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Cat. No.: B150864
CAS No.: 498532-32-4
M. Wt: 187.11 g/mol
InChI Key: ABDGJCKNZHDDLV-RUTFAPCESA-N
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Description

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two amine groups attached to a cyclohexane ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride typically involves the reduction of cyclohexane-1,3-dione followed by amination. One common method is the catalytic hydrogenation of cyclohexane-1,3-dione in the presence of ammonia, which yields the desired diamine. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction and amination.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to achieve efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different functional groups.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of substituted cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include substituted cyclohexane derivatives, imines, nitriles, and various functionalized cyclohexane compounds.

Scientific Research Applications

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or enzymes, influencing their activity and function. The compound’s chiral nature also allows it to participate in stereoselective reactions, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-Cyclohexane-1,2-diamine: Another chiral diamine with similar applications but different stereochemistry.

    (1S,3R)-Cyclohexane-1,3-diamine: The enantiomer of (1R,3S)-Cyclohexane-1,3-diamine, with distinct stereochemical properties.

    Cyclohexane-1,4-diamine: A related compound with amine groups at different positions on the cyclohexane ring.

Uniqueness

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring precise control over molecular interactions.

Properties

IUPAC Name

(1S,3R)-cyclohexane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDGJCKNZHDDLV-RUTFAPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738400
Record name (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498532-32-4
Record name (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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